1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine
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Overview
Description
1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorobenzoyl group and a 6-chloropyridin-2-yl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution reaction: The 4-chlorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(4-chlorobenzoyl)piperazine.
Formation of 6-chloropyridin-2-yl chloride: This can be synthesized by reacting 6-chloropyridine with thionyl chloride.
Final coupling reaction: The 1-(4-chlorobenzoyl)piperazine is then reacted with 6-chloropyridin-2-yl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-4-(4-chlorophenyl)piperazine
- 1-(4-chlorobenzoyl)-4-(2-chloropyridin-3-yl)piperazine
- 1-(4-chlorobenzoyl)-4-(3-chloropyridin-4-yl)piperazine
Uniqueness
1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine is unique due to the specific positioning of the chlorinated groups on the benzoyl and pyridinyl rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-chloropyridin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-13-6-4-12(5-7-13)16(22)21-10-8-20(9-11-21)15-3-1-2-14(18)19-15/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAZPQVUSNAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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